2-Fluoro-5-hydroxybenzonitrile
Overview
Description
2-Fluoro-5-hydroxybenzonitrile is an organic compound with the chemical formula C7H4FNO. It is characterized by the presence of fluorine, hydroxy, and nitrile functional groups. This compound is a colorless crystal and is hygroscopic, meaning it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-5-hydroxybenzonitrile can be achieved through the reduction of 2-fluoro-5-nitrobenzonitrile. This reduction reaction typically employs metal reducing agents such as zinc and acetic acid, or other reducing agents like sulfoxide or sodium sulfoxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoro-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5-hydroxybenzonitrile and its derivatives involves interactions with specific molecular targets. For instance, in cancer research, similar compounds have been shown to inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A . This inhibition disrupts cell cycle progression, leading to potential anticancer effects.
Comparison with Similar Compounds
- 2-Fluoro-4-hydroxybenzonitrile
- 5-Fluoro-2-methylbenzonitrile
- 3-Cyano-4-fluorophenol
Comparison: 2-Fluoro-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its derivatives exhibit higher nematic-isotropic transition temperatures compared to unsubstituted counterparts, making it valuable in liquid crystal synthesis . Additionally, its potential biological activities, such as enzyme inhibition, set it apart from similar compounds .
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYBTRQFOKYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626920 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104798-53-0 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104798-53-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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